

Comparative Analysis of 1-Aminocyclopentanecarbonitrile Characterization Data

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Compound of Interest

Compound Name: *1-Aminocyclopentanecarbonitrile*

Cat. No.: *B1332910*

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For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Key Analytical Data

In the realm of pharmaceutical research and development, the precise characterization of chemical intermediates is paramount to ensure the integrity and reproducibility of synthetic pathways and the quality of final active pharmaceutical ingredients. **1-Aminocyclopentanecarbonitrile**, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides a comprehensive cross-validation of its characterization data, comparing it with structurally similar aminonitriles. The information presented herein is intended to support researchers in verifying the identity and purity of **1-Aminocyclopentanecarbonitrile** and in understanding its analytical profile in the context of related molecules.

Summary of Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for **1-Aminocyclopentanecarbonitrile** and selected alternative aminonitriles. This comparative overview allows for a quick assessment of the expected analytical values and aids in the identification of these compounds.

Property	1-Aminocyclopentanecarbonitrile	1-Aminocyclohexanecarbonitrile	Cyclopentyl Cyanide
Molecular Formula	C ₆ H ₁₀ N ₂	C ₇ H ₁₂ N ₂ [1]	C ₆ H ₉ N
Molecular Weight	110.16 g/mol [2]	124.18 g/mol [1]	95.14 g/mol
CAS Number	49830-37-7 [2]	5496-10-6 [3]	4254-02-8
Boiling Point	217 °C at 760 mmHg (Predicted) [4]	236.16 °C at 760 mmHg (Predicted) [3]	Not available
Density	1.02 g/cm ³ (Predicted) [4]	Not available	Not available
¹³ C NMR (CDCl ₃ , δ in ppm)	C1: 50.1, CN: 124.7, C2/5: 40.5, C3/4: 24.1	C1: 53.0, CN: 123.4, C2/6: 35.3, C3/5: 24.3, C4: 25.1	Not available
IR (cm ⁻¹)	See Experimental Protocols for typical absorptions	See Experimental Protocols for typical absorptions	See NIST WebBook for spectrum [5]
Mass Spectrum (m/z)	See Experimental Protocols for expected fragmentation	See Experimental Protocols for expected fragmentation	See publicly available databases

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize **1-Aminocyclopentanecarbonitrile** and its analogs are provided below. These protocols are based on standard laboratory practices and can be adapted for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹³C NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Acquire the spectrum on a 20 MHz spectrometer.
- Data Acquisition: Obtain a proton-decoupled ^{13}C NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a pulse angle of 90°, and a relaxation delay of at least 5 seconds to ensure accurate integration if quantitative analysis is required.
- Data Analysis: Identify the chemical shifts of the quaternary carbon of the nitrile group (C≡N), the quaternary carbon bearing the amino group (C-NH₂), and the carbons of the cyclopentane ring.

- ^1H NMR Spectroscopy:
 - Sample Preparation: Prepare the sample as described for ^{13}C NMR spectroscopy.
 - Instrumentation: Acquire the spectrum on a proton NMR spectrometer (e.g., 300 MHz or higher).
 - Data Acquisition: Obtain a standard ^1H NMR spectrum.
 - Data Analysis: Identify the chemical shifts and coupling patterns of the protons on the cyclopentane ring and the amine (-NH₂) protons. The amine protons may appear as a broad singlet and its chemical shift can be concentration and solvent dependent.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands for the following functional groups:
 - N-H stretch (amine): Typically a weak to medium absorption in the range of 3300-3500 cm^{-1} . Primary amines usually show two bands.

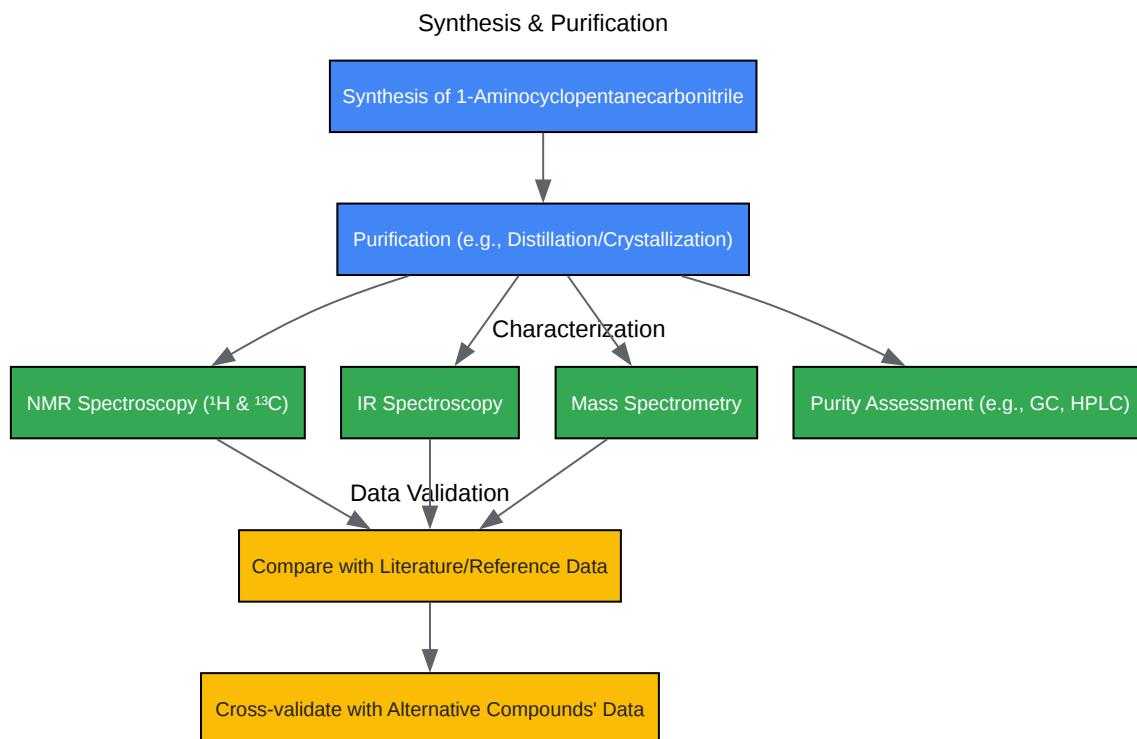
- C-H stretch (alkane): Strong absorptions in the range of 2850-3000 cm^{-1} .
- C≡N stretch (nitrile): A sharp, medium-intensity absorption in the range of 2220-2260 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak (M^+) corresponding to the molecular weight of the compound. Analyze the fragmentation pattern to identify characteristic fragment ions. For **1-Aminocyclopentanecarbonitrile**, expected fragments may arise from the loss of the amino group (-NH₂), the nitrile group (-CN), or fragmentation of the cyclopentane ring.

Experimental and Logical Workflows

To ensure a systematic approach to the characterization of **1-Aminocyclopentanecarbonitrile**, the following workflow is recommended.



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Caption: Workflow for the synthesis, purification, and characterization of **1-Aminocyclopentanecarbonitrile**.

This guide provides a foundational framework for the characterization and cross-validation of **1-Aminocyclopentanecarbonitrile**. By following the outlined experimental protocols and comparing the obtained data with the provided reference values, researchers can confidently verify the identity and purity of this important chemical intermediate.

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